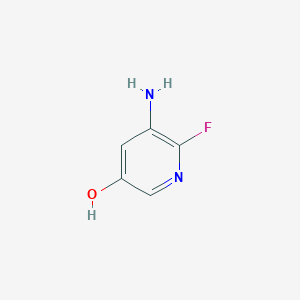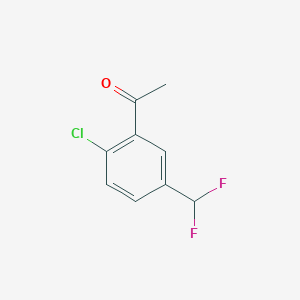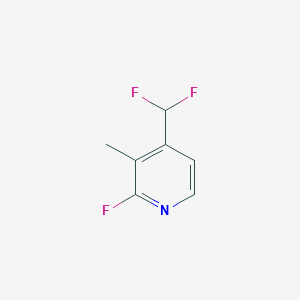
4-(Difluoromethyl)-2-fluoro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-fluoro-3-methylpyridine is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and fluoro groups in the pyridine ring enhances its reactivity and stability, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of electrophilic difluoromethylation reagents to introduce the CF2H group into the pyridine ring .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2-fluoro-3-methylpyridine may involve large-scale difluoromethylation processes using commercially available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoro-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro or difluoromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic and nucleophilic difluoromethylating agents, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various difluoromethylated and fluorinated pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-3-methylpyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the binding affinity of the compound to its target proteins or enzymes . The fluoro group can increase the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-2-fluoro-3-methylpyridine include:
4-(Trifluoromethyl)-2-fluoro-3-methylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-chloro-3-methylpyridine: Contains a chloro group instead of a fluoro group.
4-(Difluoromethyl)-2-fluoro-3-ethylpyridine: Contains an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its combination of difluoromethyl and fluoro groups, which impart distinct chemical and physical properties. The difluoromethyl group enhances the compound’s hydrogen bonding ability, while the fluoro group increases its lipophilicity and metabolic stability . These properties make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H6F3N |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-5(6(8)9)2-3-11-7(4)10/h2-3,6H,1H3 |
InChI Key |
KLMKYDFSYTWTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


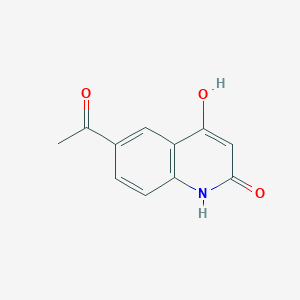
![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
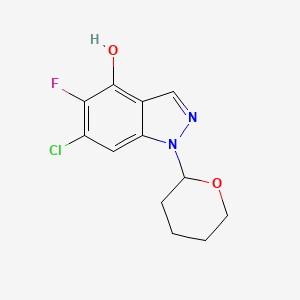
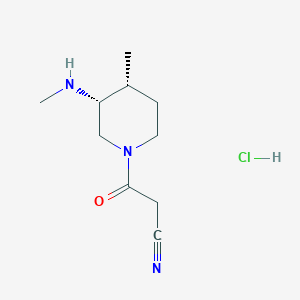

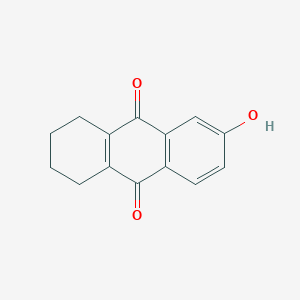
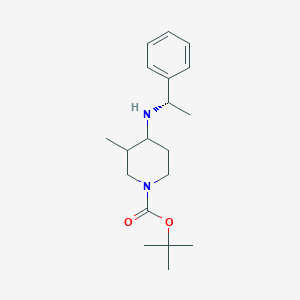
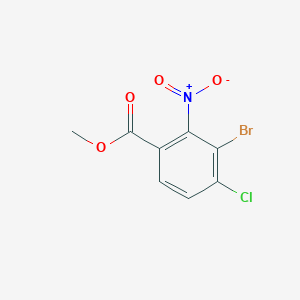
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)
